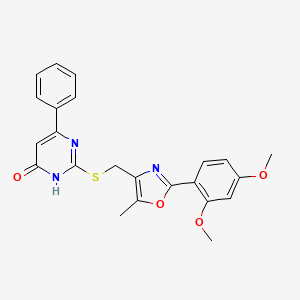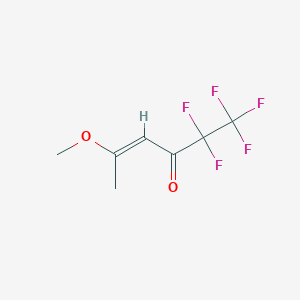![molecular formula C17H13Cl2NO2S B2659410 1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione CAS No. 321433-50-5](/img/structure/B2659410.png)
1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione, commonly referred to as BCDCP, is an organic compound with a wide range of applications in scientific research. BCDCP is a heterocyclic compound, meaning it contains two or more different elements as part of its ring structure. It is a colorless solid, with a melting point of 195-196°C and a boiling point of 467-468°C. BCDCP is insoluble in water and slightly soluble in ethanol and methanol.
Scientific Research Applications
BCDCP has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 5-chloro-3-[(4-chlorophenyl)sulfanyl]-1-benzyl-1H-pyrrole-2,5-dione and 4-chloro-3-[(4-chlorophenyl)sulfanyl]-1-benzyl-1H-pyrrole-2,5-dione. BCDCP is also used in the synthesis of drugs and other pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. It is also used in the synthesis of catalysts, such as palladium catalysts, and in the synthesis of polymers materials.
Mechanism Of Action
BCDCP is a heterocyclic compound, meaning it contains two or more different elements as part of its ring structure. The ring structure of BCDCP is important for its mechanism of action. BCDCP has an electron-withdrawing group on its ring, which makes it more reactive and able to react with other molecules. This allows BCDCP to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
BCDCP has a variety of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting COX-2, BCDCP can reduce inflammation in the body. BCDCP is also known to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. By inhibiting MAO, BCDCP can increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Advantages And Limitations For Lab Experiments
The main advantage of using BCDCP in lab experiments is its high reactivity, which makes it ideal for synthesizing other compounds. BCDCP is also relatively easy to synthesize, and is relatively inexpensive. However, there are some limitations to using BCDCP in lab experiments. BCDCP is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively unstable, and can decompose at high temperatures or in the presence of light.
Future Directions
BCDCP has a wide range of potential applications in scientific research. One potential future direction for BCDCP is its use in the synthesis of drugs and other pharmaceuticals. BCDCP could also be used in the development of catalysts for chemical reactions, and in the synthesis of polymers materials. Additionally, BCDCP could be used in the development of new treatments for inflammatory diseases and neurological disorders. Finally, BCDCP could be used in the development of new materials for use in medical and industrial applications.
Synthesis Methods
BCDCP can be synthesized through a multi-step process involving the reaction of 4-chlorophenylsulfanyl chloride with benzylmagnesium bromide, followed by a reaction with 1-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione. The reaction is carried out in a two-necked round-bottom flask with a condenser, under an atmosphere of nitrogen. The reaction is then heated to reflux for two hours, and the resulting product is cooled and filtered. The product is then purified by recrystallization and dried.
properties
IUPAC Name |
1-benzyl-3-chloro-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-13-6-8-14(9-7-13)23-17(19)10-15(21)20(16(17)22)11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODIEARJSLECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C1(SC2=CC=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

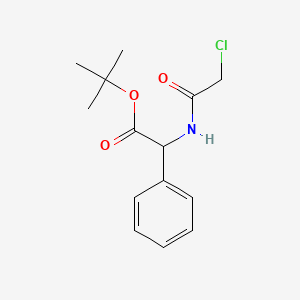

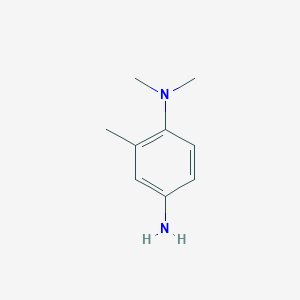
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2659330.png)
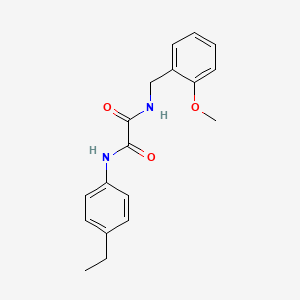
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2659334.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)
![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
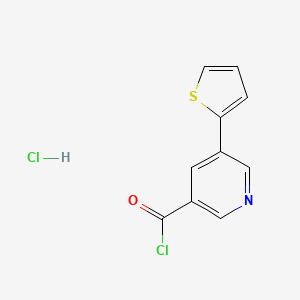
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)
